molecular formula C10H7KO4S B1343617 Potassium 6-hydroxynaphthalene-2-sulfonate CAS No. 833-66-9

Potassium 6-hydroxynaphthalene-2-sulfonate

Cat. No. B1343617
CAS RN: 833-66-9
M. Wt: 262.33 g/mol
InChI Key: PZWWSVPMGHDZNJ-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of related sulfonated compounds involves multiple steps, including direct condensation, reduction, diazotization, sulfonyl chlorination, hydrolysis, and neutralization. For instance, the synthesis of potassium 4-sulfophthalonitrile, a hydrophilic precursor of phthalocyanine, was achieved with an overall yield of 22% through these steps, as characterized by various spectroscopic methods . Similarly, the synthesis of amphiphilic phthalocyanine derivatives involved direct condensation of a hydrophilic precursor with a hydrophobic precursor, followed by separation and purification techniques .

Molecular Structure Analysis

The molecular structure of sulfonated compounds is characterized by the presence of sulfonate groups attached to an aromatic ring. These groups significantly influence the solubility and reactivity of the molecule. For example, the amphiphilic phthalocyanine compound synthesized in one study exhibited a C4h-structure, as identified by NMR signals, which is indicative of its complex molecular symmetry .

Chemical Reactions Analysis

Sulfonated aromatic compounds can participate in various chemical reactions, including oxidation and catalysis. The metalloporphyrin-catalyzed oxidation of 2-methylnaphthalene by potassium monopersulfate resulted in the formation of naphthoquinones, demonstrating the reactivity of sulfonated compounds in redox reactions . The mechanism of these reactions is proposed to be similar to that of cytochrome P-450-type oxygenation, involving oxygen atom transfer .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonated compounds are influenced by their amphiphilic nature and the presence of sulfonate groups. These properties include solubility in water, thermal stability, and reactivity. The amphiphilic phthalocyanine compound showed potential application in photodynamic therapy of cancer due to its inhibitory rate of up to 90.3%, indicating its biological activity . Additionally, sulfonated nitroxides synthesized in another study were used as spin probes to investigate the properties of ionic liquids, highlighting their utility in molecular research .

Scientific Research Applications

  • Organic Synthesis

    • Summary of the application : 2-Naphthol, which is structurally similar to 6-hydroxynaphthalene-2-sulfonate, is an important starting material in various organic transformations . It has multiple reactive sites that allow it to be utilized in several kinds of organic reactions .
    • Methods of application : The electron-rich aromatic framework of 2-naphthol is used in multicomponent reactions for the construction of diverse N/O-containing heterocyclic framework .
    • Results or outcomes : The unique reactivity of 2-naphthol, along with its easy accessibility and handling, moisture stability, and low cost, makes it a fascinating candidate for organic chemists .
  • Environmental Science

    • Summary of the application : 6:2 fluorotelomer sulfonate (FTS), which is structurally similar to 6-hydroxynaphthalene-2-sulfonate, undergoes indirect photolysis in leachate .
    • Methods of application : The study investigated phototransformation of spiked 6:2 FTS in leachate under simulated sunlight, using a metal halide lamp .
    • Results or outcomes : The results showed that 6:2 FTS was undergoing indirect photolysis in leachate (half-life of ∼ 15 days), suggesting that indirect photolysis of 6:2 FTS is likely a relevant transformation pathway in sunlit aquatic environments .
  • Dye Manufacturing

    • Summary of the application : 6-hydroxynaphthalene-2-sulfonate is used as a dye intermediate, mainly for manufacturing edible dye pigment Sunset Yellow .
    • Results or outcomes : The outcome is the production of Sunset Yellow, an edible dye pigment .

Safety And Hazards

Specific safety and hazard information for Potassium 6-hydroxynaphthalene-2-sulfonate was not found in the search results. However, as with all chemicals, appropriate safety measures should be taken when handling this compound.


Future Directions

The future directions of research and applications involving Potassium 6-hydroxynaphthalene-2-sulfonate are not explicitly mentioned in the search results. However, given its use in the synthesis of azo dyes and pigments2, potential future directions could involve the development of new dyes and pigments, or the exploration of other chemical applications.


properties

IUPAC Name

potassium;6-hydroxynaphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4S.K/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9;/h1-6,11H,(H,12,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZWWSVPMGHDZNJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7KO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

93-01-6 (Parent)
Record name Potassium 6-hydroxy-2-naphthalenesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000833669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1029201
Record name Potassium 6-hydroxynaphthalene-2-sulfonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 6-hydroxynaphthalene-2-sulfonate

CAS RN

833-66-9
Record name Potassium 6-hydroxy-2-naphthalenesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000833669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenesulfonic acid, 6-hydroxy-, potassium salt (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Potassium 6-hydroxynaphthalene-2-sulfonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium 6-hydroxynaphthalene-2-sulphonate
Source European Chemicals Agency (ECHA)
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Record name POTASSIUM 6-HYDROXY-2-NAPHTHALENESULFONATE
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